(3-Cyclopropylisoxazol-5-yl)methanol chemical properties
(3-Cyclopropylisoxazol-5-yl)methanol chemical properties
An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (3-Cyclopropylisoxazol-5-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
(3-Cyclopropylisoxazol-5-yl)methanol is a heterocyclic compound featuring a cyclopropyl group and a hydroxymethyl group attached to an isoxazole ring. While specific experimental data for this exact isomer is limited in publicly available literature, data for the related isomer, (5-Cyclopropyl-3-isoxazolyl)methanol (CAS Number: 1060817-48-2), is available and provides insight into the general characteristics of this class of compounds.[1]
Table 1: General Chemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| Physical Form | Liquid |
| CAS Number | 1060817-48-2 (for isomer) | |
Table 2: Structural Identifiers (for isomer (5-Cyclopropyl-3-isoxazolyl)methanol)
| Identifier Type | Identifier | Source |
|---|---|---|
| SMILES | OCC1=NOC(C2CC2)=C1 | |
| InChI | 1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2 |
| InChI Key | NUYRQGMZXHHVQB-UHFFFAOYSA-N | |
Spectroscopic Data
Detailed experimental spectra for (3-Cyclopropylisoxazol-5-yl)methanol are not widely published. However, based on the functional groups present, characteristic spectral data can be predicted.
Table 3: Predicted Mass Spectrometry Data Predicted collision cross-section (CCS) values for the protonated adduct [M+H]⁺ of a C₇H₉NO₂ isomer are available.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 142.08626 | 128.4 |
| [M+Na]⁺ | 164.06820 | 138.1 |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the O-H and C-O stretching vibrations from the methanol group, as well as vibrations associated with the isoxazole and cyclopropyl rings. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of O-H stretching vibrations, often broadened by hydrogen bonding.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Protons on the cyclopropyl ring, the methylene protons of the methanol group, the isoxazole ring proton, and the hydroxyl proton would be visible.
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¹³C NMR: Distinct signals for the carbons of the cyclopropyl group, the methylene carbon, and the carbons of the isoxazole ring would be expected.
Synthesis and Experimental Protocols
The synthesis of (3-substituted-isoxazol-5-yl)methanol derivatives is often achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne, such as propargyl alcohol.[3][4] The following is a proposed experimental protocol for the synthesis of (3-Cyclopropylisoxazol-5-yl)methanol.
Proposed Synthesis of (3-Cyclopropylisoxazol-5-yl)methanol
Caption: Proposed synthetic workflow for (3-Cyclopropylisoxazol-5-yl)methanol.
Detailed Protocol:
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Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime
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To a solution of cyclopropanecarboxaldehyde in a suitable solvent like pyridine, add hydroxylamine hydrochloride.
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The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the oxime.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the product is worked up by extraction with an organic solvent and washed to remove impurities.
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Step 2: [3+2] Cycloaddition
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The cyclopropanecarboxaldehyde oxime is dissolved in a solvent such as CCl₄ or CH₂Cl₂.[3]
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Propargyl alcohol is added to the mixture.
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An aqueous solution of sodium hypochlorite (NaOCl) is added dropwise to the stirred reaction mixture. The NaOCl facilitates the in situ generation of cyclopropyl nitrile oxide from the oxime.
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The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the triple bond of propargyl alcohol to form the isoxazole ring.
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The reaction is typically stirred for 24-48 hours at elevated temperatures (e.g., 70°C).[3]
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-
Step 3: Product Isolation and Purification
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After the reaction is complete, the mixture is cooled and the organic layer is separated.
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The organic phase is washed with water and brine, then dried over an anhydrous salt like sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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Final purification is achieved through column chromatography on silica gel to afford pure (3-Cyclopropylisoxazol-5-yl)methanol.
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Biological and Pharmacological Relevance
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[3][4] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The isoxazole ring acts as a versatile scaffold that can be modified to enhance physicochemical properties and biological targeting.[4] While the specific biological profile of (3-Cyclopropylisoxazol-5-yl)methanol is not extensively documented, its structural motifs suggest potential for investigation in drug discovery programs.
Caption: Biological potential of the isoxazole scaffold in drug discovery.
Safety and Handling
For the isomer (5-Cyclopropyl-3-isoxazolyl)methanol, the following safety information is provided. It is prudent to handle (3-Cyclopropylisoxazol-5-yl)methanol with similar precautions.
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Hazard Pictograms: GHS06 (Toxic)
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Signal Word: Danger
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Hazard Statements: H301 (Toxic if swallowed)
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Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
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Hazard Classifications: Acute Toxicity 3 (Oral)
Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. 1060817-48-2|(5-Cyclopropylisoxazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. PubChemLite - (3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol (C7H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
